

Epibetulinic Acid chemical structure and properties

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Compound of Interest

Compound Name: *Epibetulinic Acid*

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Epibetulinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibetulinic acid, a pentacyclic triterpenoid of the lupane class, is a naturally occurring compound that has garnered significant interest within the scientific community. As a stereoisomer of betulinic acid, it shares a similar foundational structure while exhibiting distinct physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, key properties, and known biological activities of **epibetulinic acid**. Particular focus is placed on its roles as an anti-inflammatory agent, a modulator of the TGR5 receptor, and a potential anti-HIV agent. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Epibetulinic acid is characterized by a pentacyclic lupane skeleton with a carboxylic acid group at position C-28 and a hydroxyl group at the C-3 position in the alpha configuration. This 3 α -hydroxyl orientation distinguishes it from its more common epimer, betulinic acid, which possesses a 3 β -hydroxyl group.

Table 1: Chemical Identifiers for **Epibetulinic Acid**

Identifier	Value	Reference
IUPAC Name	(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid	[1]
Molecular Formula	C ₃₀ H ₄₈ O ₃	[1][2]
Molecular Weight	456.7 g/mol	[1][2]
CAS Number	38736-77-5	[2][3]
SMILES	<chem>CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC-C(=O)O)C(=O)O</chem>	[1]
InChI	InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1	[1]
InChIKey	QGJZLNKBHJESQX-ULZDWRHHSA-N	[1]
Synonyms	3-epi-Betulinic acid, 3α-Hydroxylup-20(29)-en-28-oic acid	[2]

Physicochemical Properties

The physical and chemical characteristics of **epibetulinic acid** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of **Epibetulinic Acid**

Property	Value	Reference
Melting Point	277 °C	[2]
Boiling Point	550.0 ± 33.0 °C (Predicted)	[2][3]
Density	1.065 g/cm ³	[2]
pKa	4.61 ± 0.70 (Predicted)	[2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.	[3][4]
Storage Temperature	2-8°C	[2][3]

Pharmacological Properties and Biological Activities

Epibetulinic acid and its derivatives have demonstrated a range of biological activities, with notable effects in anti-inflammatory, metabolic, and anti-viral research.

Anti-Inflammatory Activity

Epibetulinic acid exhibits potent anti-inflammatory effects.[4] Studies on its closely related isomer, betulinic acid, have shown that these effects are mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

TGR5 Receptor Agonism

A significant area of research for **epibetulinic acid** is its activity as a potent and selective agonist for the Takeda G-protein-coupled receptor 5 (TGR5).[8] TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8][9] This makes TGR5 an attractive target for the treatment of metabolic disorders like type 2 diabetes.[10] Studies have shown that 3- α -OH triterpenoids, like **epibetulinic acid**, have a higher potency for TGR5 compared to their 3- β -OH counterparts.[8]

Anti-HIV Activity

Epibetulinic acid has been reported to exhibit strong anti-HIV activity.[3] While the precise mechanism for **epibetulinic acid** is still under investigation, research on its parent compound, betulinic acid, and its derivatives has identified them as novel anti-HIV agents that inhibit viral maturation.[11] Some derivatives have shown extremely potent inhibitory activity against HIV-1 replication.[12]

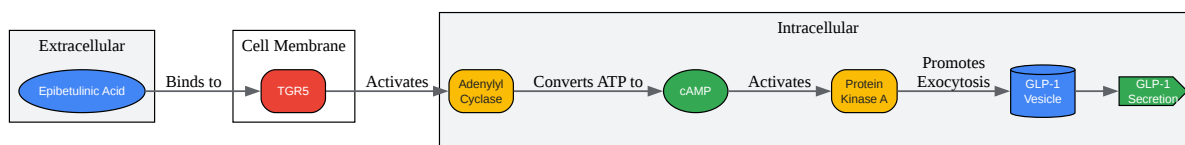
Table 3: Summary of Reported IC₅₀ Values for Betulinic Acid (as a reference for potential activity of **Epibetulinic Acid**)

Activity	Cell Line/Target	IC ₅₀ Value	Reference
Antiproliferative	Human Melanoma	1.5 - 1.6 µg/mL	[13]
Antiproliferative	Human Melanoma	2.21 - 15.94 µM	[14]
Antiproliferative	Neuroblastoma	14 - 17 µg/mL	[13]
Antiproliferative	Ovarian Cancer	1.8 - 4.5 µg/mL	[13]
Antiproliferative	Lung Cancer	1.5 - 4.2 µg/mL	[13]
Antiproliferative	Cervical Cancer	1.8 µg/mL	[13]
α-Glucosidase Inhibition	Yeast α-glucosidase	14.9 µM	[13]
Anti-HIV-2	-	0.15 - 0.17 µM	[15]
Anti-HIV-1	MT-4 cells	0.011 µg/ml (for a derivative)	[11]

Signaling Pathways

TGR5 Signaling Pathway

Epibetulinic acid acts as an agonist of TGR5, initiating a signaling cascade that leads to the secretion of GLP-1. This pathway is of significant interest for the development of therapeutics for metabolic diseases.

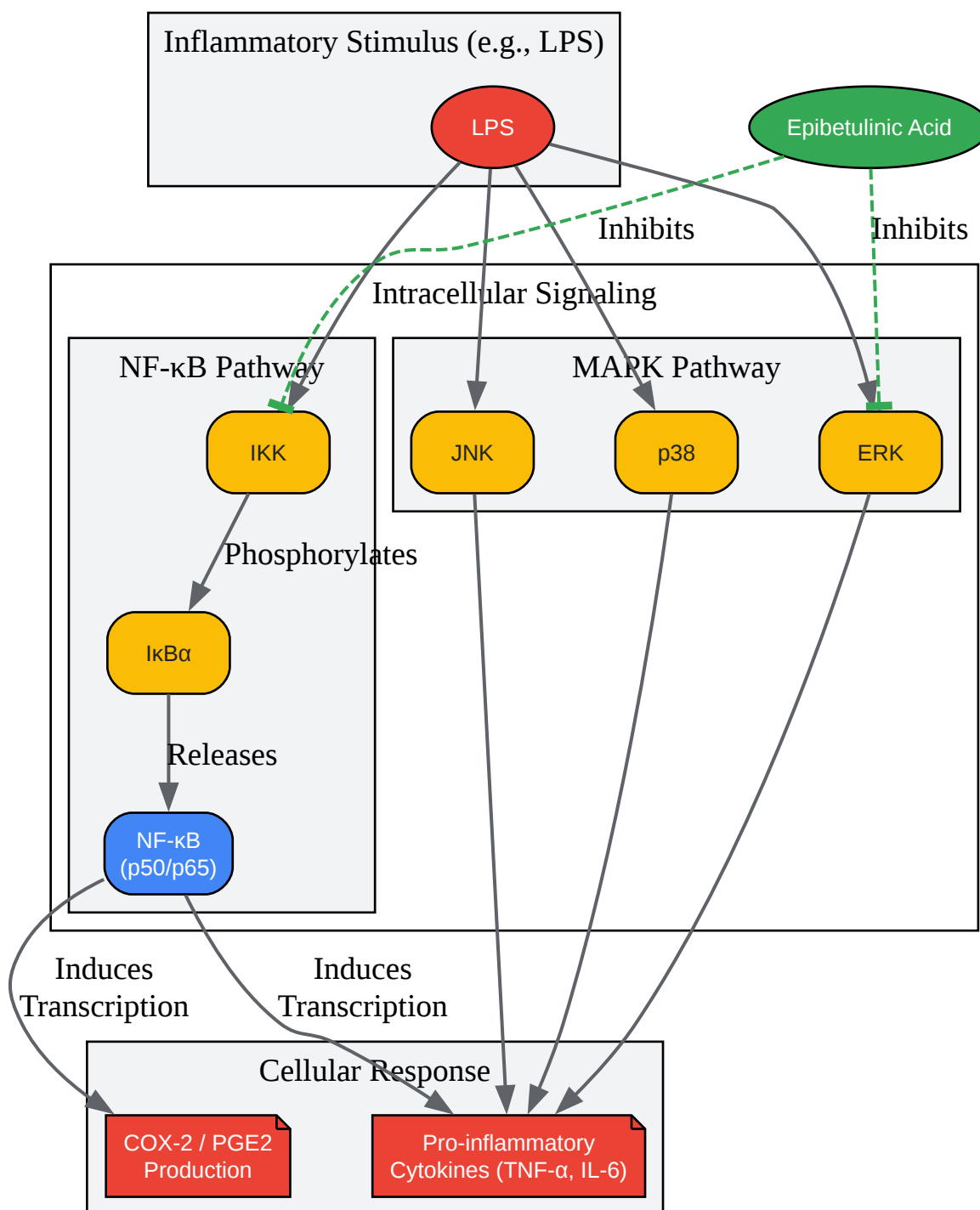


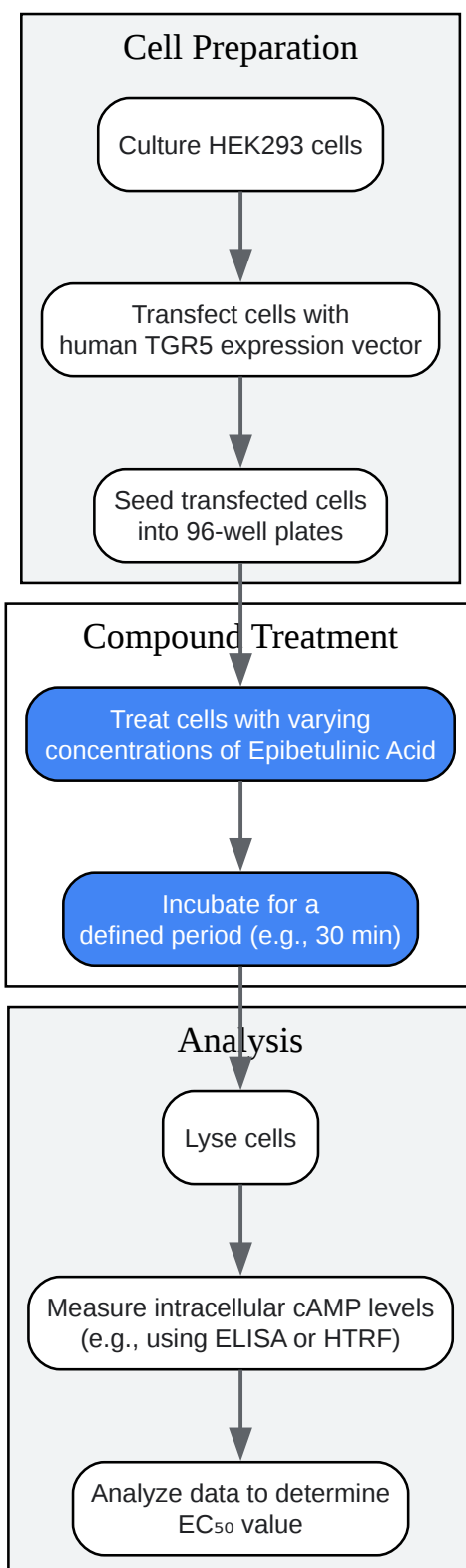
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Caption: TGR5 signaling pathway activated by **Epibetulinic Acid**.

NF- κ B and MAPK Anti-Inflammatory Signaling

The anti-inflammatory effects of compounds like **epibetulinic acid** are often attributed to the inhibition of the NF- κ B and MAPK signaling pathways. These pathways are central to the inflammatory response.





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